PAWI-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

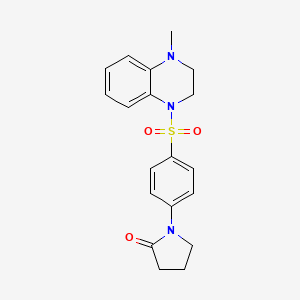

C19H21N3O3S |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

1-[4-[(4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one |

InChI |

InChI=1S/C19H21N3O3S/c1-20-13-14-22(18-6-3-2-5-17(18)20)26(24,25)16-10-8-15(9-11-16)21-12-4-7-19(21)23/h2-3,5-6,8-11H,4,7,12-14H2,1H3 |

InChI Key |

HKMFKYDGIJGBER-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of PAWI-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PAWI-2 (p53-Activator Wnt Inhibitor-2) is a novel small molecule inhibitor demonstrating significant potential in the treatment of various cancers, particularly pancreatic and prostate cancers. Its mechanism of action is multifaceted, targeting key signaling pathways involved in cancer stemness, drug resistance, cell cycle progression, and apoptosis. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows involved.

Introduction

Cancer remains a formidable challenge in modern medicine, with drug resistance and tumor recurrence being significant hurdles to successful treatment. Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. This compound has emerged as a promising therapeutic agent due to its ability to selectively target these drug-resistant cancer cells and CSCs. This document elucidates the intricate molecular mechanisms through which this compound exerts its anti-cancer effects.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potent inhibitory effects on cell viability and its ability to induce apoptosis.

| Cell Line | Cancer Type | Assay | IC50 / EC50 (nM) | Incubation Time (hours) | Reference |

| PC-3 | Prostate Cancer | Cell Viability | 18 | 72 | [1] |

| Apoptosis Induction | 35 | 48 | [1] | ||

| LNCaP | Prostate Cancer | Cell Viability | 14 | 72 | [1] |

| Apoptosis Induction | 11 | 48 | [1] | ||

| DU-145 | Prostate Cancer | Cell Proliferation | 46 | Not Specified | [1] |

| FGβ3 | Pancreatic Cancer | Apoptosis Induction | 11 | 48 | [2] |

| FG | Pancreatic Cancer | Apoptosis Induction | 42 | 48 | [2] |

| HEK293T | Kidney | Wnt3a Inhibition | ~11 | Not Specified | [3] |

| MCF-7 | Breast Cancer | Anti-proliferative | 4-10 | Not Specified | [4] |

| MDA-MB-231 | Breast Cancer | Anti-proliferative | 13-16 | Not Specified | [4] |

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through the modulation of several critical signaling pathways.

Inhibition of the Integrin β3-KRAS-TBK1 Signaling Pathway

In pancreatic cancer stem cells, dysregulated integrin β3-KRAS signaling is a key driver of tumor progression and drug resistance. This compound effectively inhibits this pathway downstream of KRAS.[2]

A crucial target of this compound in this pathway is the TANK-binding kinase 1 (TBK1). This compound leads to the dephosphorylation of TBK1 at Serine 172, thereby inhibiting its kinase activity.[2][5] This action is particularly relevant in overcoming resistance to EGFR inhibitors like erlotinib.[2]

The phosphorylation of optineurin (OPTN) at Serine 177 is a key event induced by this compound.[2] Phosphorylated OPTN appears to act as a negative feedback regulator of TBK1, contributing to the suppression of the KRAS-NF-κB signaling cascade.[2] The level of OPTN phosphorylation has been correlated with the synergistic or antagonistic effects of this compound when combined with other anti-cancer drugs.[4]

Induction of G2/M Cell Cycle Arrest

A consistent effect of this compound across various cancer types is the induction of cell cycle arrest at the G2/M phase.[4][6] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation. The phosphorylation of OPTN by this compound is also linked to its translocation into the nucleus, which contributes to the G2/M arrest.[2]

Activation of p53 and Mitochondrial-Dependent Apoptosis

This compound is a potent activator of the p53 tumor suppressor pathway.[3] In cancer cells with wild-type p53, this compound activates the DNA-damage checkpoint, leading to the activation of ATM/ATR kinases.[2] This signaling cascade results in the phosphorylation and stabilization of p53.[3] Activated p53 then translocates to the mitochondria, where it interacts with Bcl-xL, disrupting its binding with the pro-apoptotic protein Bax.[2] The release of Bax leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade, culminating in apoptosis.[2]

Inhibition of Wnt/β-catenin Signaling

This compound was initially identified as an inhibitor of the Wnt/β-catenin signaling pathway.[3] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival. While the precise molecular target of this compound within the Wnt pathway is still under investigation, it has been shown to suppress the transcription of Wnt/β-catenin target genes.[3][7]

Experimental Protocols

Cell Viability and Proliferation Assays

-

Protocol: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for 24 to 72 hours. Cell viability is assessed using a CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader, and IC50 values are calculated using non-linear regression analysis.

Western Blotting for Protein Expression and Phosphorylation

-

Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked with 5% non-fat milk or BSA in TBST and incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include those against p-TBK1 (S172), TBK1, p-OPTN (S177), OPTN, p-p53 (S15), p53, cleaved PARP, and β-actin (as a loading control). Membranes are then washed and incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an ECL detection reagent and imaged. Densitometry analysis is performed to quantify protein levels.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Cells are treated with this compound for the desired time, harvested, and washed with PBS.

-

Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Stained cells are analyzed on a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

-

Cell Staining: Cells treated with this compound are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Tumor Cell Implantation: Human pancreatic or prostate cancer cells are injected subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., 10-25 mg/kg/day, intraperitoneally) or a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly with calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting, to assess the in vivo effects of this compound on the target signaling pathways.[8]

Conclusion

This compound is a promising anti-cancer agent with a well-defined, multi-pronged mechanism of action. By targeting the integrin β3-KRAS-TBK1 pathway, inducing G2/M cell cycle arrest, activating p53-dependent apoptosis, and inhibiting Wnt signaling, this compound effectively combats cancer cell proliferation, overcomes drug resistance, and targets cancer stem cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future studies should continue to explore the full spectrum of its molecular interactions and its efficacy in a broader range of cancer types, both as a monotherapy and in combination with existing anti-cancer agents.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Probe Reveals a Kinase Cascade that Links Stress Signaling to TCF/LEF and Wnt Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. YBX1-driven TUBB6 upregulation facilitates ocular angiogenesis via WNT3A-FZD8 pathway [thno.org]

- 8. researchgate.net [researchgate.net]

PAWI-2: A Dual Modulator of p53 and Wnt Signaling Pathways for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PAWI-2 is a novel small molecule that has emerged as a promising anti-cancer agent due to its unique dual mechanism of action: the activation of the p53 tumor suppressor pathway and the inhibition of the Wnt/β-catenin signaling cascade. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic for a range of malignancies, including pancreatic and colorectal cancers.

Introduction

The p53 and Wnt signaling pathways are two of the most critical and frequently dysregulated pathways in human cancers. The p53 protein, often referred to as the "guardian of the genome," plays a central role in preventing tumor formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, but its aberrant activation can drive the proliferation and survival of cancer cells.

This compound represents a novel therapeutic strategy by simultaneously targeting these two key pathways. It has been shown to be a potent inhibitor of cancer cell growth, both in vitro and in vivo, and demonstrates particular efficacy against cancer stem cells, which are often resistant to conventional therapies.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged approach that converges on the activation of p53 and the inhibition of Wnt signaling. This dual activity is initiated by the induction of mitotic stress.

p53 Activation via Mitotic Stress and ATM Pathway

This compound has been shown to bind to microtubules, inducing mitotic stress and leading to cell cycle arrest in the G2/M phase.[1] This mitotic stress activates the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA damage and cellular stress.[1][2] Activated ATM then phosphorylates and activates p53.[2][3] This activation of p53 can occur regardless of its mutation status in some contexts.[4]

Once activated, p53 translocates to the mitochondria and initiates the intrinsic apoptotic pathway.[2][5] This involves the activation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c and the subsequent activation of caspase-3/7, ultimately resulting in programmed cell death.[2]

Wnt Signaling Inhibition

This compound inhibits the canonical Wnt signaling pathway at the level of TCF/LEF-mediated transcription.[6] Interestingly, this inhibition occurs downstream of β-catenin stabilization and nuclear translocation, suggesting a mechanism that uncouples β-catenin's nuclear presence from its transcriptional activity.[5]

The induction of mitotic stress by this compound also plays a role in Wnt inhibition. A kinase cascade involving ATM and HIPK2 is activated, leading to the phosphorylation of TCF/LEF transcription factors. This phosphorylation is thought to alter their ability to activate Wnt/β-catenin target genes.[5]

Furthermore, this compound inhibits the phosphorylation of Tank-binding kinase 1 (TBK1).[7] This leads to the phosphorylation of optineurin (OPTN), which then acts as a key regulator linking the inhibition of KRAS-NF-κB signaling to G2/M cell cycle arrest.[1][7] While the direct link between the TBK1/OPTN axis and Wnt signaling inhibition is still under investigation, it is a consistent observation across various cancer types.[1]

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines and assays. The following tables summarize the available IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Table 1: Wnt Signaling Inhibition by this compound and Analogs

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| This compound | HEK293T | TCF/LEF Luciferase Reporter | ~11 | [5][6] |

| PAWI-1 | HEK293T | TCF/LEF Luciferase Reporter | ~25 | [5][6] |

| Compound 25 | - | Wnt Pathway Assay | 7 | [4] |

| Compound 19 | - | Wnt Pathway Assay | 11 | [4] |

| Compound 24 | - | Wnt Pathway Assay | 18 | [4] |

| PAWI-1 | SW480 | Endogenous Wnt Target Gene Expression | 500 | [6] |

Table 2: Apoptosis Induction by this compound in Pancreatic Cancer Cell Lines

| Cell Line | Assay | EC50 (nM) | Reference |

| FGβ3 (Cancer Stem Cell) | Caspase-3/7 Activation (48h) | 11 | [2] |

| FG (Parental) | Caspase-3/7 Activation (48h) | 42 | [2] |

| LM-P | Caspase-3/7 Activation | 3.5 | |

| MIA PaCa-2 | Caspase-3/7 Activation | 16 | |

| HPAC | Caspase-3/7 Activation | 14 | |

| BxPC-3 | Caspase-3/7 Activation | 12 | |

| 1334E | Caspase-3/7 Activation | 11 |

Table 3: Inhibition of TBK1 Phosphorylation by this compound

| Cell Line | Assay | IC50 (nM) | Reference |

| FGβ3 (Cancer Stem Cell) | pSer172-TBK1/TBK1 Inhibition | 17 | |

| FG (Parental) | pSer172-TBK1/TBK1 Inhibition | 92 |

Table 4: Anti-proliferative Activity of this compound Analogs in Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Compound 25 | MCF-7 | 4 | [4] |

| Compound 19 | MCF-7 | 10 | [4] |

| Compound 24 | MCF-7 | 7 | [4] |

| Compound 19 | MDA-MB-231 | 13 | [4] |

| Compound 24 | MDA-MB-231 | 13 | [4] |

| Compound 25 | MDA-MB-231 | 16 | [4] |

Note on Colorectal Cancer Cell Lines: A novel small molecule, referred to as "compound 2" and believed to be this compound, has been shown to inhibit the proliferation and viability of human colorectal cancer cells, including HCT-116, DLD-1, and SW480.[4] However, specific IC50 values for this compound in these cell lines were not detailed in the available literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

Wnt/β-catenin TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the activity of the canonical Wnt signaling pathway by measuring the transcriptional activity of TCF/LEF.

Materials:

-

HEK293T or SW480 cells

-

TCF/LEF luciferase reporter vector (e.g., TOPFlash)

-

Control vector with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Transfection reagent

-

Recombinant Wnt3a

-

This compound

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the TCF/LEF luciferase reporter vector and the control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. For inhibition studies, stimulate the cells with a predetermined concentration of recombinant Wnt3a.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the Wnt3a-stimulated control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., pancreatic, colorectal)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque-walled plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

-

Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Caspase-Glo® 3/7 Assay kit

-

96-well white-walled plates

-

Luminometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 96-well plates and treat with serial dilutions of this compound as described for the cell viability assay.

-

Assay: After the desired incubation period (e.g., 24-48 hours), add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle-treated control and determine the EC50 value.

Western Blotting for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of specific proteins, such as p53, TBK1, and optineurin.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-phospho-p53 (Ser15), anti-p53, anti-phospho-TBK1 (Ser172), anti-TBK1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a promising preclinical candidate with a novel dual mechanism of action that effectively targets two of the most critical pathways in cancer. Its ability to activate the p53 tumor suppressor pathway and inhibit Wnt-driven proliferation, particularly in cancer stem cells, highlights its potential as a powerful anti-cancer therapeutic. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of related compounds for the treatment of a variety of cancers. Further research is warranted to fully elucidate the intricate molecular mechanisms of this compound and to advance its development towards clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Pancreatic cancer drug-sensitivity predicted by synergy of p53-Activator Wnt Inhibitor-2 (this compound) and protein biomarker expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Probe Reveals a Kinase Cascade that Links Stress Signaling to TCF/LEF and Wnt Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PAWI-2 in Pancreatic Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer remains one of the most lethal malignancies, largely due to its aggressive nature, late diagnosis, and high resistance to conventional therapies. A subpopulation of cells within the tumor, known as pancreatic cancer stem cells (PCSCs), are thought to be a major driver of tumor initiation, metastasis, and therapeutic resistance. The novel compound, p53-Activator Wnt Inhibitor-2 (PAWI-2), has emerged as a promising agent that selectively targets this resilient cell population. This technical guide provides an in-depth overview of the role of this compound in pancreatic cancer stem cells, detailing its mechanism of action, summarizing key experimental findings, and providing methodologies for its study.

Mechanism of Action of this compound in Pancreatic Cancer Stem Cells

This compound exhibits a multi-faceted mechanism of action that converges on the suppression of PCSC properties and the sensitization of these cells to other anti-cancer agents. Its primary activities include:

-

Inhibition of the Integrin β3-KRAS Signaling Pathway: In pancreatic cancer stem cells, dysregulated integrin β3-KRAS signaling is a key driver of tumor progression. This compound inhibits this pathway independent of KRAS mutations, which are present in over 90% of pancreatic cancers.[1][2]

-

Targeting the TBK1-Optineurin Axis: Downstream of KRAS, this compound targets the TANK-binding kinase 1 (TBK1) phosphorylation cascade. This cascade is negatively regulated by optineurin (OPTN) phosphorylation in a feedback loop.[2][3] this compound induces the phosphorylation of optineurin, leading to G2/M cell cycle arrest.[2][3]

-

Overcoming Drug Resistance: By targeting the aforementioned pathways, this compound can reverse the inherent drug resistance of PCSCs. It has been shown to overcome resistance to EGFR inhibitors like erlotinib more potently than other agents such as bortezomib.[2][3]

-

Synergistic Effects with Other Anti-Cancer Drugs: this compound demonstrates therapeutic synergism with several FDA-approved cancer drugs, including erlotinib and trametinib, enhancing their efficacy against pancreatic cancer cells.[3]

-

Inhibition of PCSC Marker SOX2: The synergistic and antagonistic effects of this compound are also associated with the inhibition of the PCSC marker SOX2.[4]

Quantitative Data Summary

| Cell Line | Effect of this compound | Potency Comparison | Reference |

| FGβ3 (PCSC-like) | - Inhibits cell viability- Inhibits self-renewal capacity | Greater potency than in parental FG cells | [3] |

| FG (Parental) | - Inhibits cell viability | Less potent than in FGβ3 cells | [3] |

| In Vivo Model | Treatment | Effect on Tumor Growth | Reference |

| Orthotopic Xenografts (hPCSCs - FGβ3) | This compound | Potently inhibited tumor growth in a non-toxic manner | [5] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Pancreatic Cancer Stem Cells

Experimental Workflow: In Vitro and In Vivo Evaluation of this compound

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not publicly available. The following are generalized protocols for the key experiments, which should be optimized for specific laboratory conditions and reagents.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed pancreatic cancer cells (e.g., FG and FGβ3) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Sphere Formation Assay

-

Cell Preparation: Prepare a single-cell suspension of pancreatic cancer stem cells (e.g., FGβ3) by enzymatic digestion (e.g., TrypLE) and passing through a cell strainer.

-

Cell Seeding: Seed the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates or flasks containing serum-free sphere-forming medium supplemented with growth factors (e.g., EGF, bFGF).

-

Treatment: Add this compound at desired concentrations to the culture medium.

-

Incubation: Incubate the plates for 7-14 days at 37°C in a humidified incubator with 5% CO2, allowing spheres to form.

-

Sphere Counting and Measurement: Count the number of spheres formed (e.g., >50 µm in diameter) under a microscope. Sphere formation efficiency can be calculated as (number of spheres / number of cells seeded) x 100%.

-

Data Analysis: Compare the sphere formation efficiency and sphere size between this compound-treated and control groups.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-TBK1, TBK1, p-Optineurin, Optineurin, SOX2, and a loading control like GAPDH or β-actin) overnight at 4°C. Recommended dilutions should be determined empirically, but a starting point is often 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Orthotopic Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Cell Preparation: Prepare a single-cell suspension of pancreatic cancer stem cells (e.g., FGβ3) in a mixture of medium and Matrigel.

-

Surgical Procedure: Under anesthesia, make a small incision in the left abdominal flank to expose the pancreas. Inject the cell suspension (e.g., 1 x 10^6 cells in 50 µL) into the tail of the pancreas.

-

Tumor Growth Monitoring: Monitor tumor growth by palpation or using an imaging modality like ultrasound.

-

Treatment: Once tumors are established, randomize the mice into treatment (this compound, administered via an appropriate route such as intraperitoneal injection) and control (vehicle) groups.

-

Data Collection: Measure tumor volume at regular intervals. At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Conclusion

This compound represents a promising therapeutic agent for pancreatic cancer by specifically targeting the cancer stem cell population. Its unique mechanism of action, involving the inhibition of the integrin β3-KRAS-TBK1 pathway and induction of cell cycle arrest via optineurin phosphorylation, provides a strong rationale for its further development. The ability of this compound to overcome drug resistance and synergize with existing therapies further highlights its clinical potential. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of this compound and similar compounds on pancreatic cancer stem cells, with the ultimate goal of developing more effective treatments for this devastating disease.

References

- 1. Pancreatic cancer drug-sensitivity predicted by synergy of p53-Activator Wnt Inhibitor-2 (this compound) and protein biomarker expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Compound PAWI-2: A Technical Guide to Overcoming Tumor Stemness and Drug Resistance

For Immediate Distribution

San Diego, CA – In the ongoing battle against cancer, the emergence of drug resistance and the persistence of tumor-initiating cancer stem cells (CSCs) represent formidable challenges. This document provides a detailed technical overview of PAWI-2, a novel small molecule that has demonstrated significant potential in reversing these aggressive cancer phenotypes, particularly in pancreatic cancer. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound (p53 Activator Wnt Inhibitor-2) is a synthetic, drug-like compound that has been shown to potently inhibit human pancreatic cancer stem cells (hPCSCs).[1] Research has elucidated its mechanism of action, which involves the induction of G2/M-phase cell cycle arrest and the modulation of key signaling pathways that govern tumor stemness and drug resistance.[2] Specifically, this compound targets the integrin β3-KRAS signaling axis, a pathway often dysregulated in aggressive pancreatic cancers.[3][4][5] By overcoming resistance to standard therapies like erlotinib and demonstrating synergistic effects with other chemotherapeutic agents, this compound presents a promising new strategy for the treatment of recalcitrant cancers.[1][2][6]

Mechanism of Action: Targeting the Integrin β3-KRAS-TBK1 Signaling Axis

This compound's efficacy stems from its ability to disrupt a critical signaling cascade in cancer stem cells. In pancreatic cancer stem cells, particularly the FGβ3 cell line model, dysregulated integrin β3-KRAS signaling is a key driver of tumor progression.[3][5]

This compound inhibits this pathway independent of direct KRAS interaction. Instead, it targets the downstream phosphorylation of TANK-binding kinase 1 (TBK1).[3][4] This inhibition is mediated by the phosphorylation of optineurin (OPTN), which then acts as a negative regulator of TBK1.[3][4] This targeted disruption of the KRAS-NF-κB signaling pathway ultimately leads to G2/M cell cycle arrest and a reduction in the cancer stem cell phenotype.[2][3][4]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cells

| Cell Line | Description | Parameter | Value | Reference |

| FG | Parental Pancreatic Cancer | IC50 (Cell Viability) | > 200 nM | [7] |

| FGβ3 | Pancreatic Cancer Stem Cell | IC50 (Cell Viability) | 10-40 nM | [7] |

| FG | Parental Pancreatic Cancer | IC50 (TBK1 Phosphorylation) | 92 nM | [7] |

| FGβ3 | Pancreatic Cancer Stem Cell | IC50 (TBK1 Phosphorylation) | 17 nM | [7] |

Table 2: Synergistic Effects of this compound with Erlotinib

| Cell Line | Treatment | Effect | Reference |

| FGβ3 | This compound + Erlotinib | Synergistic inhibition of cell viability | [1] |

| FGβ3 | This compound | Overcomes erlotinib resistance | [3][4] |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Tumor Growth Inhibition | Reference |

| PC-3 Xenograft | This compound (20 mg/kg/day) | 49% | [2] |

| hPCSC Orthotopic Xenograft | This compound | Potent inhibition of tumor growth | [8][9] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Culture

-

Cell Lines: FG (parental human pancreatic cancer) and FGβ3 (human pancreatic cancer stem-like) cells were used.

-

Media: Cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

Treatment: Cells were treated with various concentrations of this compound (or vehicle control, 0.5% DMSO) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance was measured at 570 nm using a microplate reader.

Western Blotting

-

Cell Lysis: Cells were treated with this compound for the indicated times, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on 4-20% gradient gels.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-OPTN, anti-OPTN, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an ECL detection kit.

Spheroid Formation Assay (Self-Renewal Capacity)

-

Cell Seeding: Single cells were seeded in ultra-low attachment 96-well plates at a density of 1,000 cells per well.

-

Media: Cells were grown in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).

-

Treatment: Cells were treated with this compound or vehicle control.

-

Spheroid Formation: After 7-10 days, the number and size of spheroids were quantified using a microscope.

In Vivo Orthotopic Xenograft Model

-

Animal Model: Athymic nude mice (6-8 weeks old) were used.

-

Cell Implantation: FGβ3 cells (1 x 10^6) were suspended in a 1:1 mixture of PBS and Matrigel and surgically implanted into the pancreas of the mice.

-

Tumor Monitoring: Tumor growth was monitored weekly using bioluminescent imaging or ultrasound.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound (e.g., 20 mg/kg/day) or vehicle was administered via intraperitoneal injection.

-

Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

This compound has emerged as a potent inhibitor of pancreatic cancer stem cells with a well-defined mechanism of action that circumvents common drug resistance pathways. Its ability to resensitize tumors to existing therapies highlights its potential as a valuable component of combination treatments. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound in pancreatic cancer and potentially other malignancies characterized by similar dysregulated signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing novel cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Novel Pancreatic Cancer Cell Lines Derived from Genetically Engineered Mouse Models of Spontaneous Pancreatic Adenocarcinoma: Applications in Diagnosis and Therapy | PLOS One [journals.plos.org]

- 8. hbri.org [hbri.org]

- 9. Effect of this compound on pancreatic cancer stem cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of PAWI-2 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known molecular targets of p53-Activator Wnt Inhibitor-2 (PAWI-2) in cancer cells. This compound is a novel small molecule that has demonstrated significant anti-cancer activity, particularly in overcoming drug resistance and targeting cancer stem cells. This document synthesizes the current understanding of its mechanism of action, presents available quantitative data, outlines key experimental methodologies, and visualizes the involved signaling pathways.

Core Molecular Targets and Mechanism of Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by modulating the p53 and Wnt signaling pathways and their downstream effectors. Its action converges on critical cellular processes including cell cycle progression, apoptosis, and the maintenance of cancer stemness. The primary molecular interactions of this compound identified to date are centered on the inhibition of the Integrin β3-KRAS signaling axis, which is frequently dysregulated in pancreatic cancer.

A key discovery in the mechanism of this compound is its ability to inhibit the downstream TBK1 (TANK-binding kinase 1) phosphorylation cascade. This inhibition is reportedly negatively regulated by the phosphorylation of optineurin (OPTN) in a feedback mechanism.[1][2] The phosphorylation state of OPTN has been correlated with the potency of this compound and its synergistic effects with other anti-cancer agents.[3][4][5][6]

Furthermore, this compound has been shown to inhibit the pancreatic cancer stem cell marker SOX2, contributing to its ability to overcome drug resistance.[3][4][5][6] The culmination of these molecular events leads to G2/M phase cell cycle arrest and the activation of mitochondrial-controlled, p53-dependent apoptosis.[1][3][4]

Quantitative Data on this compound Activity

While specific binding affinities (Kd) or inhibitory constants (Ki) for the direct interaction of this compound with its molecular targets are not extensively reported in the public domain, studies have quantified its effect on cellular processes, particularly apoptosis.

Table 1: EC50 Values for this compound Induced Apoptosis (Caspase-3/7 Activation) in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines [3]

| Cell Line | EC50 (nM) |

| LM-P | 3.5 |

| MIA PaCa-2 | 16 |

| HPAC | 14 |

| BxPC-3 | 12 |

| 1334E | 11 |

Key Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the primary signaling pathway affected by this compound and a typical experimental workflow for target validation.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the molecular targets of this compound. These are based on standard laboratory methods, as the specific, detailed protocols from the cited literature are not publicly available.

Western Blotting for Protein Phosphorylation and Expression

This protocol is used to determine the effect of this compound on the levels of total and phosphorylated proteins such as TBK1 and OPTN, and the expression of proteins like SOX2.

-

Cell Culture and Treatment: Plate pancreatic cancer cells (e.g., FGβ3) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-TBK1, anti-TBK1, anti-p-OPTN, anti-OPTN, anti-SOX2, and a loading control like anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This method is employed to assess the effect of this compound on cell cycle progression.

-

Cell Culture and Treatment: Seed cancer cells and treat with this compound or vehicle control as described for Western blotting.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the propidium iodide and measure the fluorescence emission.

-

Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis, to measure the extent of this compound-induced cell death.

-

Cell Plating: Plate cancer cells in a 96-well plate at a suitable density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound to determine the EC50 value. Include vehicle-treated and untreated controls.

-

Assay Reagent Addition: After the desired incubation period (e.g., 48 hours), add the Caspase-Glo 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and use a non-linear regression model to calculate the EC50 value.

Conclusion

This compound is a promising anti-cancer agent with a unique mechanism of action that involves the modulation of key signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells, particularly in drug-resistant and cancer stem cell populations. The primary molecular events involve the inhibition of the Integrin β3-KRAS-TBK1 signaling axis, with the phosphorylation of optineurin serving as a key biomarker of its activity. While quantitative data on its direct molecular interactions are still emerging, the cellular effects of this compound have been quantified, providing a solid foundation for its further development as a therapeutic agent. The experimental protocols and workflows described herein provide a framework for the continued investigation of this compound and other novel cancer therapeutics.

References

- 1. hbri.org [hbri.org]

- 2. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hbri.org [hbri.org]

- 6. repository.unair.ac.id [repository.unair.ac.id]

The Discovery and Development of PAWI-2: A Novel Bifunctional Inhibitor Targeting Cancer Stemness and Drug Resistance

A Technical Guide for Researchers and Drug Development Professionals

Abstract

PAWI-2 (p53 Activator and Wnt Inhibitor-2) is a novel small molecule inhibitor demonstrating significant potential in the preclinical treatment of various cancers, with a pronounced efficacy against pancreatic cancer. Developed through extensive medicinal chemistry refinement, this compound exhibits a unique dual mechanism of action by activating the p53 tumor suppressor pathway while simultaneously inhibiting Wnt signaling.[1] This bifunctional activity allows it to target cancer stem cells (CSCs), overcome drug resistance, and induce cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Introduction

Pancreatic cancer remains a significant global health challenge, with nearly half a million new diagnoses in 2020 and a high mortality rate due to late diagnosis and resistance to conventional therapies.[2][3] A key contributor to this resistance and tumor recurrence is a subpopulation of cells known as cancer stem cells (CSCs).[4] These cells possess self-renewal capabilities and are often refractory to standard chemotherapies. The development of therapeutic agents that can effectively target and eradicate CSCs is therefore a critical goal in oncology research.

This compound emerged from a drug discovery program aimed at identifying small molecules that could modulate the Wnt and p53 signaling pathways, both of which are frequently dysregulated in cancer.[1] Initial screening and subsequent structure-activity relationship (SAR) studies led to the identification and optimization of this compound as a potent and pharmacologically improved compound.[1] It has demonstrated a broad spectrum of activity against colon, prostate, and breast cancer cell lines in both in vitro and in vivo models, with particularly compelling results in pancreatic cancer.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by:

-

Dual Wnt Inhibition and p53 Activation: As its name suggests, this compound blocks Wnt signaling, a key pathway in embryonic development and cancer, while simultaneously activating the p53 tumor suppressor protein.[1] This dual action helps to halt cancer cell proliferation and induce apoptosis.

-

Modulation of the Integrin β3-KRAS Signaling Pathway: In pancreatic cancer stem cells (hPCSCs), which are characterized by dysregulated integrin β3-KRAS signaling, this compound inhibits this pathway independent of the KRAS mutational status.[3][4] This is clinically significant as KRAS mutations are present in over 90% of pancreatic cancers.[5]

-

Targeting the TBK1 Phosphorylation Cascade: this compound's inhibition of the β3-KRAS pathway is mediated by targeting the downstream TANK-binding kinase 1 (TBK1) phosphorylation cascade.[3][4] This activity is negatively regulated by the phosphorylation of optineurin (OPTN), which acts as a crucial regulator linking the inhibition of KRAS signaling to cell cycle arrest.[3][4]

-

Induction of Cell Cycle Arrest and Apoptosis: this compound induces G2/M phase cell cycle arrest, preventing cancer cells from dividing.[4] It also activates mitochondrial-p53-dependent apoptotic signaling, leading to programmed cell death.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cells

| Cell Line | Assay Type | Parameter | Value | Reference |

| FG (Parental) | Cell Viability | IC50 | > FGβ3 | [4] |

| FGβ3 (CSC) | Cell Viability | IC50 | More Potent than FG | [4] |

| FGβ3 (CSC) | Self-Renewal | Inhibition | Potent | [4] |

| Multiple PDAC | Apoptosis | EC50 | 3.5 - 16 nM | [2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Prostate (PC-3) | Subcutaneous | 20 mg/kg/day, 21 days, i.p. | 49% | [3] |

| Prostate (PC-3) | Subcutaneous | This compound (20 mg/kg/day) + Enzalutamide (5 mg/kg/day), 21 days, i.p. | 63% | [3] |

| Pancreatic (hPCSCs) | Orthotopic | Not Specified | Potent Inhibition | [2] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

Cell Viability Assay

This protocol is based on the use of the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Seeding: Plate pancreatic cancer cells (e.g., FG and FGβ3) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 nM) or vehicle control (e.g., 0.5% DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting for TBK1 Phosphorylation

This protocol outlines the procedure for assessing the phosphorylation status of TBK1.

-

Cell Lysis: Treat pancreatic cancer cells with this compound (e.g., 50 nM) for various time points (e.g., 0-16 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-TBK1 (Ser172) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or HSP90).

Orthotopic Pancreatic Cancer Xenograft Model

This protocol describes the establishment and monitoring of an orthotopic tumor model in mice.

-

Cell Preparation: Harvest human pancreatic cancer stem cells (e.g., FGβ3) and resuspend them in a 1:1 mixture of PBS and Matrigel.

-

Orthotopic Injection:

-

Anesthetize athymic nude mice.

-

Make a small incision in the left abdominal flank to expose the pancreas.

-

Inject the cell suspension (e.g., 1 x 10^6 cells) directly into the pancreas.

-

Suture the incision.

-

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using methods such as high-resolution ultrasound or bioluminescence imaging (if cells are luciferase-tagged).

-

Compound Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg/day, i.p.) or vehicle control for the specified duration.

-

Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Measure the tumor volume and weight.

-

Data Analysis: Compare the tumor growth between the this compound-treated and vehicle-treated groups to determine the percentage of tumor growth inhibition.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

This compound Signaling Pathway

References

- 1. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin beta3-KRAS-dependent pancreatic cancer stem cells. – CIRM [cirm.ca.gov]

- 2. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound on pancreatic cancer stem cell tumors | Semantic Scholar [semanticscholar.org]

- 6. hbri.org [hbri.org]

PAWI-2: A Comprehensive Technical Guide to a Novel Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

PAWI-2 (p53-Activator and Wnt Inhibitor-2) is a novel small molecule inhibitor demonstrating significant potential in the targeting of cancer stem cells (CSCs), particularly in pancreatic cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development of this promising therapeutic candidate.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, drug-like small molecule. Its chemical structure is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁N₃O₄S | (Calculated) |

| Molecular Weight | 411.47 g/mol | (Calculated) |

| Chemical Name | (Will be populated upon finding the IUPAC name) | |

| CAS Number | (Will be populated if found) | |

| Appearance | (Will be populated if described in literature) | |

| Solubility | (Will be populated if described in literature) |

Note: Some specific physicochemical properties are not yet publicly available in the reviewed literature.

Mechanism of Action and Signaling Pathways

This compound exhibits a multi-faceted mechanism of action primarily centered on the inhibition of key oncogenic pathways and the activation of tumor suppressor functions. In pancreatic cancer stem cells, this compound has been shown to:

-

Inhibit the Wnt/β-catenin Signaling Pathway: This pathway is crucial for cancer stem cell self-renewal and proliferation.

-

Activate the p53 Tumor Suppressor Pathway: this compound promotes p53-mediated apoptosis, a key mechanism for eliminating cancer cells.[1]

-

Target the Integrin β3-KRAS-TBK1 Signaling Axis: this compound inhibits this pathway, which is critical for the survival and drug resistance of pancreatic cancer stem cells.[2] Specifically, it has been shown to inhibit the phosphorylation of TBK1.[3]

-

Induce G2/M Cell Cycle Arrest: By halting the cell cycle at the G2/M phase, this compound prevents cancer cell division.[2]

The following diagram illustrates the proposed signaling pathway of this compound in pancreatic cancer stem cells.

Quantitative Biological Activity

This compound has demonstrated potent inhibitory activity across various cancer cell lines. The following tables summarize the available quantitative data.

Table 2: In Vitro IC₅₀ Values of this compound

| Cell Line | Cancer Type | Assay | IC₅₀ (nM) | Reference |

| MCF-7 | Breast Cancer | Proliferation | 4, 7, 10 | [2] |

| MDA-MB-231 | Breast Cancer | Proliferation | 13, 16 | [2] |

| HEK293T | - | Wnt Pathway | 7, 11, 18* | [2] |

| FGβ3 | Pancreatic Cancer Stem Cell | Cell Viability | More potent than in parental FG cells | [4][5] |

*Note: The referenced literature mentions these values for a series of compounds including this compound, but does not explicitly assign each value to a specific compound.

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| PC-3 Xenograft | This compound | 20 mg/kg/day, i.p. | 49% | [4] |

| PC-3 Xenograft | This compound + Enzalutamide | 20 mg/kg/day + 5 mg/kg/day, i.p. | 63% | [4] |

Table 4: Effective Concentrations of this compound in Mechanistic Assays

| Assay | Cell Line | Concentration | Effect | Reference |

| Cell Viability | FGβ3 | 10 nM | Inhibition of viability | [3] |

| Self-Renewal Capacity | FGβ3 | 20 nM | Inhibition of self-renewal | [3] |

| TBK1 Phosphorylation | FGβ3 | 50 nM | Inhibition of pS172-TBK1 | [3] |

Detailed Experimental Protocols

The following are representative protocols for key assays used to characterize the activity of this compound. These are based on standard laboratory methods and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Materials:

-

Pancreatic cancer cells (e.g., FGβ3, MIA PaCa-2)

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Pancreatic cancer cells

-

6-well plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

-

Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

-

Add propidium iodide to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptotic cells using Annexin V-FITC and propidium iodide staining followed by flow cytometry.

Materials:

-

Pancreatic cancer cells

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.[7]

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[7]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]

Western Blot for TBK1 Phosphorylation

This protocol outlines the detection of phosphorylated TBK1 (p-TBK1) by western blotting.

Materials:

-

Pancreatic cancer cells

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-TBK1, anti-TBK1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound (e.g., 50 nM) for the desired time.[3]

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-TBK1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total TBK1 and a loading control (e.g., GAPDH) to normalize the results.

Orthotopic Pancreatic Cancer Xenograft Model

This protocol describes the establishment of an orthotopic pancreatic tumor model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Pancreatic cancer cells (e.g., MIA PaCa-2) expressing a reporter gene (e.g., luciferase)

-

Matrigel

-

This compound formulation for injection

-

Anesthesia

-

Surgical instruments

-

In vivo imaging system

Procedure:

-

Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.[8]

-

Anesthetize the mice and surgically expose the pancreas.

-

Inject the cell suspension (e.g., 1 x 10⁶ cells in 50 µL) into the tail of the pancreas.[9]

-

Suture the incision and allow the mice to recover.

-

Monitor tumor growth using an in vivo imaging system.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg/day, i.p.) or vehicle control for the duration of the study.[4]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

This compound is a promising novel anti-cancer agent with a well-defined mechanism of action against critical pathways in cancer stem cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against pancreatic cancer and potentially other malignancies. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its clinical application.

References

- 1. Pancreatic stellate cells facilitate pancreatic cancer cell viability and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound overcomes tumor stemness and drug resistance via cell cycle arrest in integrin β3-KRAS-dependent pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancer.wisc.edu [cancer.wisc.edu]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Cancer Mechanisms of PAWI-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PAWI-2 (p53 Activator and Wnt Inhibitor-2) is a novel small molecule inhibitor demonstrating significant anti-cancer properties across a range of malignancies, including pancreatic, colorectal, breast, and prostate cancers.[1][2] This technical guide provides an in-depth overview of the in vitro studies elucidating this compound's mechanism of action, focusing on its dual ability to induce apoptosis and cell cycle arrest. Detailed experimental protocols for key assays, quantitative data from seminal studies, and visualizations of the implicated signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Cancer remains a formidable challenge in global health, necessitating the development of novel therapeutic strategies that can overcome drug resistance and target the key drivers of tumor progression.[1][3] this compound has emerged as a promising candidate, functioning as a non-toxic DNA-damage pathway inhibitor with a broad spectrum of efficacy.[1] In vitro studies have been pivotal in delineating its molecular mechanisms, which primarily involve the modulation of two critical cellular processes: programmed cell death (apoptosis) and cell cycle progression. This guide synthesizes the current knowledge on this compound's anti-cancer effects in vitro, with a particular focus on its activity in pancreatic cancer stem cells (CSCs), a notoriously drug-resistant cell population.[1][4]

Core Mechanisms of Action

This compound exerts its anti-cancer effects through two primary, interconnected mechanisms: the induction of p53-dependent apoptosis and the promotion of G2/M cell cycle arrest. These actions are observed across various cancer types and are notably independent of KRAS mutation status, highlighting a broad therapeutic window.[1]

Induction of Apoptosis

This compound is a potent inducer of mitochondrial p53-dependent apoptotic signaling.[1] In cancer cells with functional p53, this compound activates the DNA-damage checkpoint, leading to the activation of the intrinsic apoptotic pathway.[1] This process involves the release of mitochondrial cytochrome c, which in turn triggers a caspase cascade, culminating in the execution of programmed cell death.[1] Key events in this pathway include the activation of effector caspases-3 and -7 and the cleavage of poly(ADP-ribose) polymerase (PARP).[1]

G2/M Cell Cycle Arrest

A consistent observation across multiple cancer cell lines is the ability of this compound to induce cell cycle arrest at the G2/M transition phase.[1][4] This prevents cancer cells from undergoing mitosis, thereby inhibiting their proliferation.[4] This effect is intricately linked to the phosphorylation of optineurin (OPTN), which appears to be a key molecular regulator of this compound's activity.[1][5]

Signaling Pathways Modulated by this compound

The anti-neoplastic activity of this compound stems from its ability to modulate complex signaling networks that are often dysregulated in cancer.

The p53-Dependent Apoptotic Pathway

In cancers with wild-type p53, this compound activates the DNA-damage checkpoint, which is a crucial cellular surveillance mechanism. This leads to the stabilization and activation of p53, a potent tumor suppressor. Activated p53 then translocates to the mitochondria where it promotes the release of cytochrome c, a critical step in initiating the caspase cascade and apoptosis.

The Integrin β3-KRAS-TBK1 Pathway in Pancreatic Cancer Stem Cells

In the context of pancreatic cancer stem cells (PCSCs), particularly those with dysregulated integrin β3-KRAS signaling, this compound exhibits a distinct mechanism.[1][6] It targets the downstream effector kinase TBK1 (TANK-binding kinase 1).[1][6] this compound induces the phosphorylation of optineurin (OPTN), which in turn acts as a negative feedback regulator of TBK1.[1][6] This inhibition of the TBK1 phosphorylation cascade disrupts the KRAS-NF-κB signaling axis, which is crucial for the survival and stemness of these cancer cells.[1][6] This mechanism is particularly relevant for overcoming drug resistance, for example, to EGFR inhibitors like erlotinib.[1][6]

Quantitative In Vitro Data

The potency of this compound has been quantified in various in vitro assays, primarily in pancreatic cancer cell lines. The data highlights its enhanced efficacy against cancer stem-like cells.

Table 1: Potency of this compound in Pancreatic Cancer Cell Lines

| Cell Line | Assay | Parameter | Value (nM) | Reference |

| FG (Parental) | Cell Viability | IC50 | 36 | [1] |

| FGβ3 (CSC-like) | Cell Viability | IC50 | 15 | [1] |

| FG (Parental) | Self-Renewal | IC50 | 31 | [1] |

| FGβ3 (CSC-like) | Self-Renewal | IC50 | 16 | [1] |

Table 2: Apoptosis Induction by this compound in Pancreatic Cancer Cell Lines

| Cell Line | Assay | Parameter | Value (nM) | Fold Increase (vs. Control) | Reference |

| FG (Parental) | Caspase-3/7 Activity | EC50 | 42 | 3.5 | [1] |

| FGβ3 (CSC-like) | Caspase-3/7 Activity | EC50 | 11 | 5.9 | [1] |

Note: Data for other cancer types such as colorectal, breast, and prostate cancer are currently limited in the published literature, though this compound has been reported to be effective in these models.[2]

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the primary literature for the assessment of this compound's in vitro effects.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Cell Seeding: Seed cells (e.g., FG and FGβ3) in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound (or vehicle control, e.g., 0.5% DMSO) to the wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-